Tetrachlorocyclopentadiene
Overview
Description
Tetrachlorocyclopentadiene is a chlorinated derivative of cyclopentadiene, characterized by the presence of four chlorine atoms attached to the cyclopentadiene ring. This compound is known for its significant reactivity and is widely used in various chemical reactions and industrial applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Tetrachlorocyclopentadiene can be synthesized through the chlorination of cyclopentadiene. The process involves the reaction of cyclopentadiene with chlorine gas under controlled conditions. The reaction typically takes place in the presence of a catalyst, such as iron chloride, to facilitate the chlorination process .
Industrial Production Methods: In industrial settings, this compound is produced on a larger scale using similar chlorination methods. The process involves the continuous feed of cyclopentadiene and chlorine gas into a reactor, where the reaction is maintained at optimal temperatures and pressures to ensure high yield and purity of the product .
Chemical Reactions Analysis
Types of Reactions: Tetrachlorocyclopentadiene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form tetrachlorocyclopentadienone.
Reduction: Reduction reactions can convert it into less chlorinated derivatives.
Substitution: It can participate in substitution reactions where chlorine atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like sodium methoxide or sodium ethoxide are employed for substitution reactions.
Major Products Formed:
Oxidation: Tetrachlorocyclopentadienone.
Reduction: Dichlorocyclopentadiene.
Substitution: Various substituted cyclopentadiene derivatives.
Scientific Research Applications
Tetrachlorocyclopentadiene has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of tetrachlorocyclopentadiene involves its reactivity with various chemical species. The presence of chlorine atoms makes it highly reactive, allowing it to participate in multiple chemical transformations. The molecular targets and pathways involved depend on the specific reactions it undergoes, such as forming adducts in Diels-Alder reactions or undergoing nucleophilic substitution .
Comparison with Similar Compounds
Hexachlorocyclopentadiene: Another chlorinated derivative with six chlorine atoms.
Dichlorocyclopentadiene: A less chlorinated derivative with two chlorine atoms.
Tetrachlorocyclopentadienone: An oxidized form of tetrachlorocyclopentadiene.
Uniqueness: this compound is unique due to its specific chlorination pattern, which imparts distinct reactivity and chemical properties. Its ability to undergo a wide range of chemical reactions makes it a versatile compound in both research and industrial applications .
Properties
IUPAC Name |
1,2,3,4-tetrachlorocyclopenta-1,3-diene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl4/c6-2-1-3(7)5(9)4(2)8/h1H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLKOAZNVJZJJFB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=C(C(=C1Cl)Cl)Cl)Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2024321 | |
Record name | Tetrachlorocyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
695-77-2, 77323-85-4 | |
Record name | 1,2,3,4-Tetrachloro-1,3-cyclopentadiene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=695-77-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,3-Cyclopentadiene, 1,2,3,4-tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000695772 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,3-Cyclopentadiene, tetrachloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0077323854 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tetrachlorocyclopentadiene | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18221 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Tetrachlorocyclopentadiene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2024321 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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